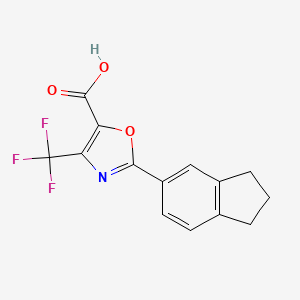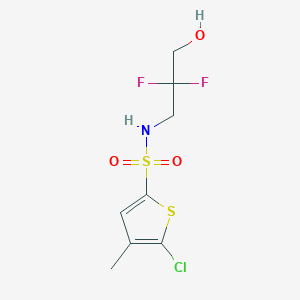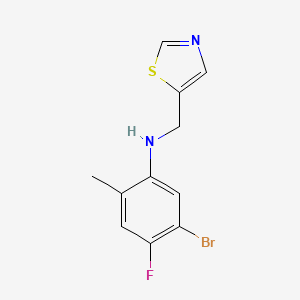![molecular formula C10H12ClN3OS B6628439 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol](/img/structure/B6628439.png)
2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol is a compound that belongs to the family of thieno[2,3-d]pyrimidine derivatives. It has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol involves the inhibition of JAK2 and SYK enzymes. These enzymes are involved in the activation of various signaling pathways that regulate cellular processes such as cell growth, differentiation, and immune response. Inhibition of these enzymes can lead to the suppression of these pathways, which can potentially lead to the development of new therapies for diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been shown to exhibit inhibitory activity against JAK2 and SYK enzymes, which can lead to the suppression of various cellular processes such as cell growth, differentiation, and immune response. In addition, it has been shown to exhibit anti-inflammatory and immunomodulatory effects, which can potentially lead to the development of new therapies for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol in lab experiments is its potential to inhibit JAK2 and SYK enzymes, which can lead to the development of new therapies for diseases such as cancer, autoimmune disorders, and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
Direcciones Futuras
There are several future directions for the study of 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol. One direction is the development of new therapies for diseases such as cancer, autoimmune disorders, and inflammatory diseases based on its inhibitory activity against JAK2 and SYK enzymes. Another direction is the evaluation of its potential toxicity and side effects in preclinical and clinical trials. Additionally, future studies can focus on the optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol involves the reaction of 2-aminothiophene-3-carboxamide with 2-chloro-4-ethylamino-5-methylpyrimidine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol has been studied for its potential applications in scientific research. It has been shown to exhibit inhibitory activity against certain enzymes such as Janus kinase 2 (JAK2) and spleen tyrosine kinase (SYK). These enzymes are involved in various cellular processes such as cell proliferation, differentiation, and immune response. Inhibition of these enzymes can potentially lead to the development of new therapies for diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3OS/c1-2-14(4-5-15)8-7-3-6-16-9(7)13-10(11)12-8/h3,6,15H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFBNWYXRFYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C2C=CSC2=NC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)

![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)

![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)
![3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid](/img/structure/B6628399.png)
![3-[2-[(2,2-Dimethylcyclohexyl)amino]ethoxy]benzoic acid](/img/structure/B6628401.png)
![3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B6628404.png)
![3-[(Thian-4-ylamino)methyl]benzoic acid](/img/structure/B6628412.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6628420.png)


